3-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromen-7-yl 4-methoxybenzoate
Description
This compound belongs to the chromen-4-one family, characterized by a fused benzopyran-4-one core. The structure features a 1,3-benzothiazole substituent at the 3-position and a 4-methoxybenzoate ester at the 7-position. Such derivatives are often explored in medicinal chemistry for their enzyme inhibitory, antimicrobial, or anticancer properties .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-4-oxochromen-7-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15NO5S/c1-28-15-8-6-14(7-9-15)24(27)30-16-10-11-17-20(12-16)29-13-18(22(17)26)23-25-19-4-2-3-5-21(19)31-23/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSGOUOGNODIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole moiety have been reported to inhibit topoisomerase i, a crucial enzyme involved in DNA replication and transcription. They have also been found to bind to the active site of the Pseudomonas aeruginosa quorum sensing LasR system, which is involved in bacterial communication and biofilm formation.
Mode of Action
Similar compounds have been shown to interact with dna and strongly inhibit topoisomerase i. This interaction disrupts the normal functioning of the enzyme, leading to DNA damage and cell death. In the case of bacterial targets, these compounds can disrupt quorum sensing, thereby inhibiting biofilm formation.
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests that it may have suitable bioavailability and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogues
The following compounds share structural similarities with the target molecule but differ in substituents:
*Calculated values based on structural analogs and software predictions.
2.2 Physicochemical Properties
- Lipophilicity (XLogP3) : The target compound’s benzothiazole group increases lipophilicity (estimated XLogP3 ~5.8) compared to the chlorophenyl analog (XLogP3 5.2) . The benzodioxepin-containing compound (XLogP3 ~6.1) has even higher lipophilicity due to its bulky aromatic system .
- Molecular Weight : The target compound (MW ~429) is intermediate in size compared to the benzodioxepin derivative (MW 486.51) and smaller than polyhalogenated analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
